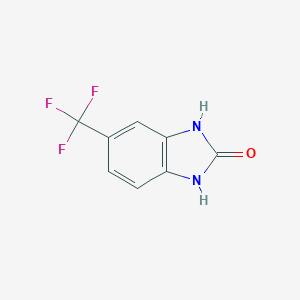

5-Trifluoromethyl-1,3-dihydro-benzimidazol-2-one

Beschreibung

Eigenschaften

IUPAC Name |

5-(trifluoromethyl)-1,3-dihydrobenzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2O/c9-8(10,11)4-1-2-5-6(3-4)13-7(14)12-5/h1-3H,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSOWBXYANGMSPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Protocol

-

Reactants :

-

4-Trifluoromethyl-1,2-phenylenediamine (1.0 equiv)

-

Urea (1.2 equiv)

-

Sulfuric acid (catalytic, 0.1 equiv)

-

-

Procedure :

The diamine and urea are heated at 180–200°C for 6–8 hours under inert atmosphere. Sulfuric acid catalyzes the cyclization by promoting carbonyl activation. The crude product is purified via recrystallization from ethanol/water (3:1 v/v). -

Yield and Characterization :

Mechanistic Insights

Urea decomposes to isocyanic acid (HNCO) under heat, which reacts sequentially with the diamine’s amino groups. The first amidation forms a mono-urea intermediate, followed by intramolecular cyclization to yield the benzimidazolone core. The -CF₃ group’s electron-withdrawing nature slightly retards the reaction compared to methyl analogs, necessitating higher temperatures.

Carbonyldiimidazole-Mediated Cyclization

For acid-sensitive substrates, carbonyldiimidazole (CDI) serves as a mild carbonyl source. This method avoids strong acids, enhancing compatibility with functional groups.

Synthetic Steps

-

Reactants :

-

4-Trifluoromethyl-1,2-phenylenediamine (1.0 equiv)

-

CDI (1.1 equiv)

-

Tetrahydrofuran (THF) solvent

-

-

Procedure :

CDI is added to a THF solution of the diamine at 0°C. The mixture is warmed to 25°C and stirred for 12 hours. After quenching with water, the product is extracted with ethyl acetate and chromatographed (SiO₂, hexane/EtOAc 4:1). -

Performance Metrics :

-

Yield : 80–85%

-

Purity : >98% (HPLC)

-

Advantages Over Urea Route

-

Lower Temperature : Proceeds at 25°C vs. 180°C.

-

Reduced Side Products : Minimizes over-condensation or decomposition.

Post-Synthetic Trifluoromethylation

When trifluoromethyl-substituted diamines are inaccessible, late-stage trifluoromethylation offers an alternative. This involves halogenated intermediates and transition-metal catalysis.

Two-Step Approach

Step 1: Synthesis of 5-Bromo-1,3-dihydro-benzimidazol-2-one

-

Bromination of the parent benzimidazolone using N-bromosuccinimide (NBS) in acetic acid yields the 5-bromo derivative (85% yield).

Step 2: Copper-Mediated Trifluoromethylation

-

Reactants :

-

5-Bromo-1,3-dihydro-benzimidazol-2-one (1.0 equiv)

-

Methyl chlorodifluoroacetate (CF₂COOMe, 2.0 equiv)

-

CuI (0.2 equiv), K₂CO₃ (3.0 equiv)

-

DMF solvent, 110°C, 24 hours.

-

-

Outcome :

Comparative Analysis of Methods

| Method | Yield (%) | Conditions | Advantages | Drawbacks |

|---|---|---|---|---|

| Urea Condensation | 70–75 | 180°C, H₂SO₄ | Low-cost reagents | High temperature, acid-sensitive groups |

| CDI Cyclization | 80–85 | 25°C, THF | Mild conditions, high purity | Expensive CDI |

| Post-Synthetic CF₃ Insertion | 60–65 | 110°C, CuI/K₂CO₃ | Flexible substrate scope | Low yield, metal waste |

Scale-Up Considerations and Industrial Feasibility

The CDI route is preferred for pilot-scale production due to reproducibility and ease of purification. However, urea condensation remains viable for bulk synthesis if cost outweighs purity concerns. Recent advances in continuous-flow reactors could enhance the post-synthetic method’s efficiency by improving heat/mass transfer during trifluoromethylation .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving reagents like (KMnO4) or (CrO3), leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents such as (NaBH4) or (LiAlH4), resulting in the reduction of the carbonyl group to a hydroxyl group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Amines in the presence of a base like (TEA).

Major Products:

Oxidation: Oxidized benzimidazole derivatives.

Reduction: Hydroxylated benzimidazole derivatives.

Substitution: Amino or thiol-substituted benzimidazole derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

The pharmacological potential of 5-trifluoromethyl-1,3-dihydro-benzimidazol-2-one is significant, particularly in the development of novel therapeutic agents.

Antiviral Activity

Recent studies have highlighted the antiviral properties of benzimidazole derivatives, including those with trifluoromethyl substitutions. For instance, compounds similar to this compound have shown effectiveness against various viruses, including Bovine Viral Diarrhea Virus (BVDV) and Rotavirus. The presence of the trifluoromethyl group enhances the lipophilicity and bioavailability of these compounds, making them more effective as antiviral agents .

Anticancer Properties

Research indicates that benzimidazole derivatives can exhibit anticancer activity. Compounds structurally related to this compound have been tested against several cancer cell lines. For example, some derivatives demonstrated comparable potency to standard chemotherapeutic agents like doxorubicin against human liver carcinoma HepG2 cells .

Analgesic and Anti-inflammatory Effects

Several studies have reported that benzimidazole derivatives possess significant analgesic and anti-inflammatory activities. Compounds similar to this compound were found to reduce edema and pain in animal models more effectively than traditional NSAIDs like ibuprofen and diclofenac .

Material Science Applications

In material science, this compound can be utilized as a building block for synthesizing advanced materials.

Polymer Chemistry

The compound can serve as a precursor for creating polymers with enhanced thermal stability and chemical resistance. By incorporating trifluoromethyl groups into polymer backbones, researchers can develop materials suitable for high-performance applications such as coatings and adhesives .

Chemical Intermediary

As a chemical intermediary, this compound plays a crucial role in synthesizing other functional compounds.

Synthesis of Complex Molecules

The compound can be used in the synthesis of various pharmaceuticals and agrochemicals. Its reactivity allows it to participate in diverse chemical reactions, including nucleophilic substitutions and cycloadditions, facilitating the creation of complex molecular architectures .

Case Study 1: Antiviral Efficacy

In a study investigating the antiviral efficacy of benzimidazole derivatives against BVDV, several compounds were synthesized that included the trifluoromethyl group. The most potent derivative exhibited an EC50 value significantly lower than that of standard antiviral agents, demonstrating its potential for further development .

Case Study 2: Anticancer Activity

A series of synthesized benzimidazole derivatives were tested against multiple cancer cell lines. The compound containing the trifluoromethyl group showed promising results with IC50 values indicating strong cytotoxicity against HepG2 cells compared to traditional treatments .

Data Tables

Wirkmechanismus

The mechanism of action of 5-Trifluoromethyl-1,3-dihydro-benzimidazol-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This inhibition can disrupt metabolic pathways and cellular processes, leading to the desired therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Electron-Withdrawing Groups: The -CF₃ group in 5-Trifluoromethyl-1,3-dihydro-benzimidazol-2-one improves lipophilicity (LogP ~4.3) compared to -NO₂ derivatives (LogP ~2.4–2.5) .

- Synthetic Efficiency : Trifluoromethylation via CF₃COOH/HCl achieves higher yields (83%) than sulfonylation (65–78%) or nitration (60–85%) routes .

- Thermal Stability : Nitro-substituted analogues exhibit higher melting points (>290°C) due to strong intermolecular interactions, whereas -CF₃ derivatives decompose near 314°C .

Physicochemical Properties

| Property | This compound | 5-Nitro-1,3-dihydro-benzimidazol-2-one | 5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one |

|---|---|---|---|

| Molecular Weight (g/mol) | 218.14 | 179.13 | 196.20 |

| LogP | 4.3 | 2.5 | 1.8 |

| Water Solubility | Low | Moderate | High |

| PSA (Ų) | 47.0 | 78.9 | 85.5 |

Notes:

Biologische Aktivität

5-Trifluoromethyl-1,3-dihydro-benzimidazol-2-one (TFMB) is a compound that has garnered attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of TFMB, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

1. Anticancer Activity

TFMB has shown promising anticancer properties in various studies. It has been reported to induce apoptosis in cancer cell lines through multiple pathways, including the activation of caspases and modulation of Bcl-2 family proteins. For instance, a study demonstrated that TFMB significantly inhibited the proliferation of MCF-7 breast cancer cells with an IC50 value of 25.72 ± 3.95 μM .

2. Antimicrobial Activity

The compound exhibits notable antimicrobial activity against a range of pathogens. In vitro tests have shown that TFMB can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values for various strains are summarized in Table 1.

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 30 |

| Candida albicans | 20 |

3. Modulation of Ion Channels

TFMB acts as a radioligand for high-conductance calcium-activated potassium channels (KCa). It has been shown to modulate these channels, which play critical roles in neuronal excitability and muscle contraction . This modulation can lead to therapeutic effects in conditions such as hypertension and cardiac arrhythmias.

The biological activities of TFMB are attributed to its ability to interact with various molecular targets:

- Apoptosis Induction : TFMB promotes apoptosis in cancer cells by activating the intrinsic pathway, leading to mitochondrial dysfunction and subsequent caspase activation.

- Ion Channel Modulation : By influencing KCa channels, TFMB affects cellular excitability and can alter neurotransmitter release in neurons.

- Antimicrobial Action : The exact mechanism remains under investigation but may involve disruption of microbial cell membranes or interference with metabolic pathways.

Case Studies

A notable case study involved the evaluation of TFMB's efficacy in a murine model of cancer. Mice treated with TFMB showed a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis within tumor tissues, correlating with the observed anticancer activity .

Q & A

Q. Q1. What are the established synthetic routes for 5-trifluoromethyl-benzimidazolone derivatives, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves cyclocondensation of o-phenylenediamine derivatives with trifluoromethyl-containing carbonyl reagents. Solvent-free methods using organocatalysts (e.g., p-toluenesulfonic acid) under microwave irradiation have achieved yields >80% with reduced reaction times (30–60 minutes) . Key parameters include:

- Temperature: Elevated temperatures (100–120°C) enhance cyclization efficiency.

- Catalyst loading: Optimal at 10 mol% to avoid side reactions.

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating pure products, as trifluoromethyl groups can introduce polar impurities.

Q. Q2. How can spectroscopic and computational methods characterize the structural features of 5-trifluoromethyl-benzimidazolone derivatives?

Methodological Answer:

- NMR: NMR is essential for confirming the presence and electronic environment of the trifluoromethyl group (δ ≈ -60 to -65 ppm) .

- DFT calculations: B3LYP/6-31G(d) level simulations predict bond angles and charge distribution, correlating with experimental X-ray crystallography data .

- Mass spectrometry: High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] for CHFNO: calculated 221.0432, observed 221.0435) .

Q. Q3. What preliminary biological assays are recommended to evaluate the bioactivity of 5-trifluoromethyl-benzimidazolone derivatives?

Methodological Answer:

- Antimicrobial screening: Use broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Cytotoxicity: MTT assay on cancer cell lines (e.g., MDA-MB-231) with IC values compared to reference drugs (e.g., cisplatin) .

- Enzyme inhibition: Kinase or protease inhibition assays (e.g., HBV polymerase) using fluorescence-based substrates .

Advanced Research Questions

Q. Q4. How can structure-activity relationship (SAR) studies optimize 5-trifluoromethyl-benzimidazolone derivatives for antitumor activity?

Methodological Answer:

- Substituent variation: Introduce electron-withdrawing groups (e.g., nitro, chloro) at the 4-position of the benzimidazole ring to enhance DNA intercalation .

- QSAR modeling: Use 2D descriptors (e.g., LogP, polar surface area) to correlate with IC values. A dataset of 131 benzimidazole derivatives demonstrated that lower LogP (<3.5) improves solubility and bioavailability .

- Targeted delivery: Conjugation with folate or peptide ligands enhances selectivity for cancer cells overexpressing receptors .

Q. Q5. What strategies resolve contradictions in bioactivity data across different studies on benzimidazolone derivatives?

Methodological Answer:

- Standardize assays: Use identical cell lines (e.g., MDA-MB-231) and protocols (e.g., MTT assay incubation time: 48 hours) to minimize variability .

- Control for metabolic stability: Pre-treat compounds with liver microsomes to assess stability, as rapid degradation may falsely lower observed activity .

- Dose-response validation: Confirm dose-dependent effects in ≥3 independent replicates to exclude false positives .

Q. Q6. How do photophysical properties of 5-trifluoromethyl-benzimidazolone derivatives enable applications in fluorescence sensing?

Methodological Answer:

- ESIPT mechanism: The excited-state intramolecular proton transfer (ESIPT) in 2-hydroxyphenyl-substituted derivatives produces large Stokes shifts (>150 nm), ideal for ratiometric sensing of metal ions (e.g., Cu, Zn) .

- Solvatochromism: Monitor emission wavelength shifts in solvents of varying polarity to design environment-sensitive probes .

- Theoretical modeling: TD-DFT calculations predict charge transfer pathways, guiding the design of derivatives with tunable emission spectra .

Safety and Toxicity Considerations

Q. Q7. What safety protocols are critical when handling 5-trifluoromethyl-benzimidazolone derivatives?

Methodological Answer:

- PPE: Use nitrile gloves and safety goggles to prevent skin/eye irritation (Hazard Rating: 2/4) .

- Ventilation: Conduct reactions in fume hoods to avoid inhalation of fine powders .

- Decontamination: Neutralize spills with 10% sodium bicarbonate before disposal .

Emerging Research Directions

Q. Q8. How can computational chemistry accelerate the discovery of novel 5-trifluoromethyl-benzimidazolone-based therapeutics?

Methodological Answer:

- Molecular docking: Screen derivatives against viral proteases (e.g., HCV NS5B) using AutoDock Vina to prioritize synthesis .

- ADMET prediction: Use SwissADME to optimize LogP (<3) and topological polar surface area (>80 Ų) for blood-brain barrier penetration .

- Machine learning: Train models on public datasets (e.g., ChEMBL) to predict novel scaffolds with dual antiviral/antitumor activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.